

An In-depth Technical Guide to Bis(ethylmethylamino)silane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(ethylmethylamino)silane*

Cat. No.: *B6360028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(ethylmethylamino)silane (BEMAS) is a versatile organosilicon compound with significant applications in materials science, particularly as a precursor for the deposition of thin films. This document provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and applications, with a focus on providing actionable data and protocols for research and development professionals.

Chemical Identity and Properties

Bis(ethylmethylamino)silane is a colorless liquid that is sensitive to air and moisture^{[1][2]}. It is also recognized by its acronym, BEMAS, and the synonym bis(ethylmethylamido)silane^{[1][2][3]}. A notable discrepancy exists in the literature regarding its molecular formula and weight. While some sources indicate a formula of C₆H₁₆N₂Si with a molecular weight of 144.29 g/mol, a larger number of chemical suppliers report the formula as C₆H₁₈N₂Si with a molecular weight of 146.31 g/mol ^{[1][2][3][4][5][6]}. This guide will proceed with the latter, which corresponds to the structure H₂Si[N(CH₃)(C₂H₅)]₂.

Physicochemical Properties

The key physicochemical properties of **bis(ethylmethylamino)silane** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	1011514-41-2	[2] [4] [5] [6]
Molecular Formula	C ₆ H ₁₈ N ₂ Si	[1] [2] [5] [6]
Molecular Weight	146.31 g/mol	[1] [2] [5] [6]
Appearance	Colorless liquid	[1] [2] [5]
Boiling Point	134 °C	[1] [2] [5]
Density	0.8 g/mL at 25 °C	[1] [5]
Purity	Available up to 99.999%-Si	[1] [2] [4] [5] [6]
Sensitivity	Air and moisture sensitive	[1] [2]
Solubility	Reacts with water	[1] [7]

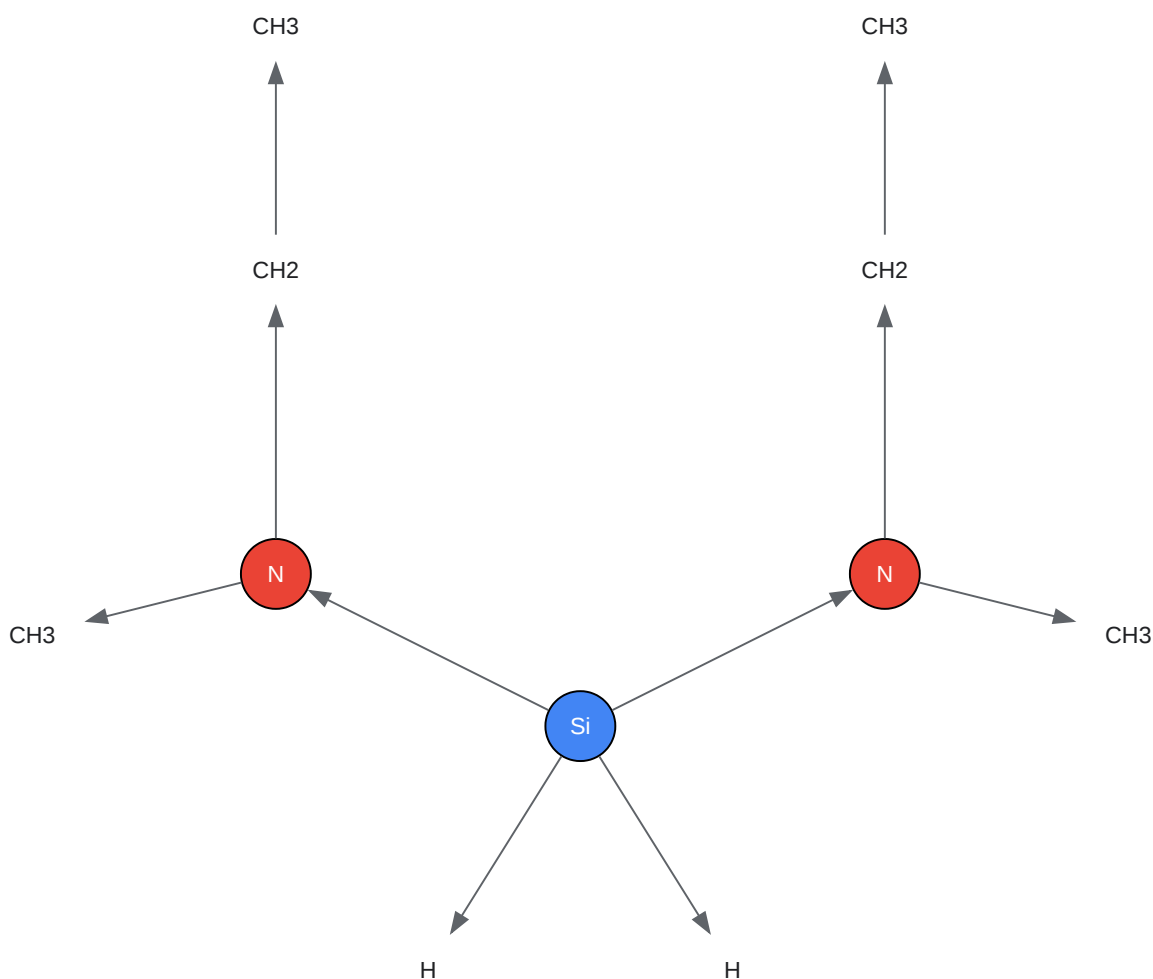
Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and Mass Spectrometry) for **bis(ethylmethylamino)silane** are not readily available in the public domain based on a comprehensive search of scientific literature and chemical databases.

However, general principles of IR spectroscopy for organosilicon compounds suggest the presence of characteristic peaks for Si-H, N-C, and C-H bonds. For similar bis-amino silane films, Fourier Transform Infrared Reflection-Absorption (FTIR-RA) spectroscopy has identified peaks around 3200 cm⁻¹ corresponding to secondary or protonated amine groups, and in the 1490-1530 cm⁻¹ range due to CH₂ and CH₃ bending[\[8\]](#).

Chemical Structure

The chemical structure of **bis(ethylmethylamino)silane** consists of a central silicon atom bonded to two hydrogen atoms and two ethylmethylamino groups.



[Click to download full resolution via product page](#)

Figure 1: Chemical structure of **bis(ethylmethyamino)silane**.

Synthesis Protocols

The synthesis of **bis(ethylmethyamino)silane** typically involves the reaction of a silicon precursor with ethylmethyammine. Below are generalized experimental protocols based on

common synthetic routes for aminosilanes.

Synthesis from Dichlorosilane

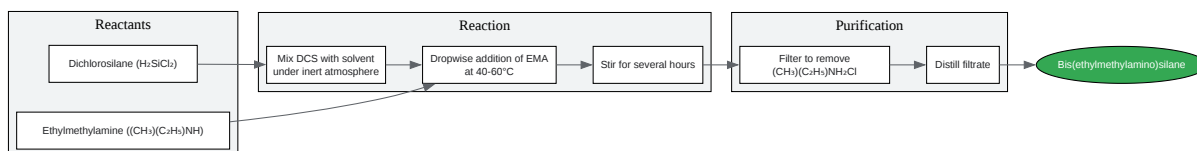
A prevalent method for synthesizing **bis(ethylmethylamino)silane** is the reaction of dichlorosilane (H_2SiCl_2) with ethylmethylamine $((\text{CH}_3)(\text{C}_2\text{H}_5)\text{NH})$ ^[4]. The reaction generally proceeds as outlined below.

Materials:

- Dichlorosilane (H_2SiCl_2)
- Ethylmethylamine $((\text{CH}_3)(\text{C}_2\text{H}_5)\text{NH})$
- Anhydrous organic solvent (e.g., hexane)
- Inert gas (e.g., nitrogen or argon)
- Reaction vessel with stirring and temperature control

Procedure:

- Under an inert atmosphere, charge the reaction vessel with dichlorosilane and the anhydrous organic solvent.
- Cool the mixture to a controlled temperature, typically between 40-60°C.
- Slowly add ethylmethylamine dropwise to the stirred reaction mixture. An excess of the amine is often used to neutralize the HCl byproduct.
- After the addition is complete, maintain the reaction temperature and continue stirring for several hours to ensure the reaction goes to completion.
- The resulting mixture contains **bis(ethylmethylamino)silane** and ethylmethylamine hydrochloride.
- The product is purified by filtration to remove the salt, followed by distillation of the filtrate to isolate the pure **bis(ethylmethylamino)silane**.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **bis(ethylmethyamino)silane**.

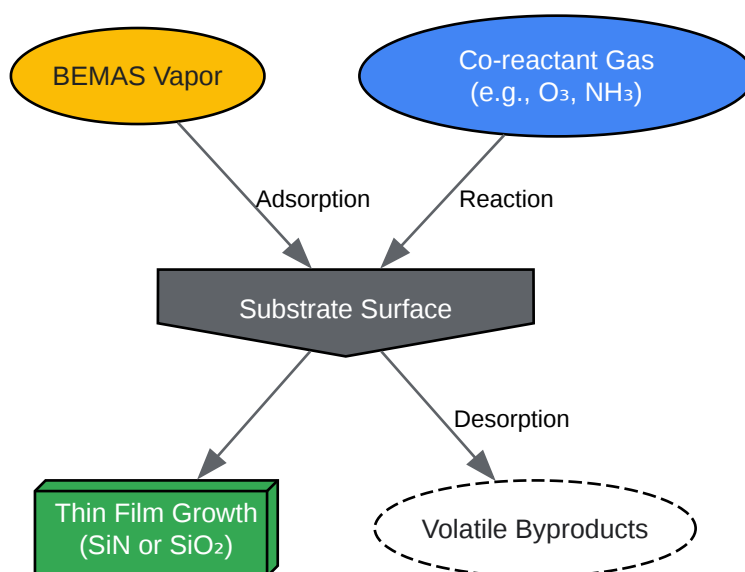
Key Applications

Bis(ethylmethyamino)silane is a key precursor in the semiconductor industry for the deposition of high-purity silicon-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes[4][5].

Precursor for Thin Film Deposition

BEMAS is utilized for the growth of silicon nitride (SiN) and silicon oxide (SiO_2) thin films[4][9][10]. Its high purity and controlled reactivity make it suitable for creating uniform films with minimal contamination, which is critical in the fabrication of microelectronics and optoelectronics[4].

In a typical ALD or CVD process, BEMAS is introduced into a reaction chamber in the vapor phase. It then undergoes thermal decomposition or reacts with a co-reagent (like ozone or ammonia) on a substrate surface to deposit the desired thin film[4][10]. The organic byproducts are volatile and are removed from the chamber.



[Click to download full resolution via product page](#)

Figure 3: Application of BEMAS in thin film deposition processes.

Safety and Handling

Bis(ethylmethylamino)silane is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and serious eye damage. The compound is harmful if swallowed and may cause respiratory irritation[1][7].
- Reactivity: It reacts with water and moisture, releasing flammable gases[1][7].
- Handling: Work should be conducted in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored under an inert atmosphere and kept away from heat, sparks, and open flames[7].

Conclusion

Bis(ethylmethylamino)silane is a crucial precursor in modern materials science, enabling the fabrication of high-quality silicon-based thin films. Understanding its chemical properties, structure, and synthesis is essential for its effective and safe use in research and industrial

applications. While detailed spectroscopic data remains elusive in public-facing literature, the information compiled in this guide provides a solid foundation for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 2. americanelements.com [americanelements.com]
- 3. Buy Bis(ethylmethylamino)silane | 1011514-41-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. unige.ch [unige.ch]
- 6. Bis(ethylmethylamino)silane | BEMAS | C₆H₁₈N₂Si - Ereztech [ereztech.com]
- 7. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 8. Bis(trimethylsilyl)acetylene | C₈H₁₈Si₂ | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(ethylmethylamino)silane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6360028#bis-ethylmethylamino-silane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com